molecular formula C20H22ClN3O3S2 B320375 4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B320375
M. Wt: 452 g/mol
InChI Key: NPRQYZFFNCMOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H22ClN3O3S2 It is characterized by the presence of a chloro group, a cyclohexylsulfamoyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

The synthesis of 4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with sulfonyl chloride to form the cyclohexylsulfamoyl group.

    Attachment to the phenyl ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the carbamothioyl group: This involves the reaction of the phenyl intermediate with thiocarbamoyl chloride.

    Final coupling: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H22ClN3O3S2

Molecular Weight

452 g/mol

IUPAC Name

4-chloro-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H22ClN3O3S2/c21-15-8-6-14(7-9-15)19(25)23-20(28)22-16-10-12-18(13-11-16)29(26,27)24-17-4-2-1-3-5-17/h6-13,17,24H,1-5H2,(H2,22,23,25,28)

InChI Key

NPRQYZFFNCMOGJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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